Talipexole

Beschreibung

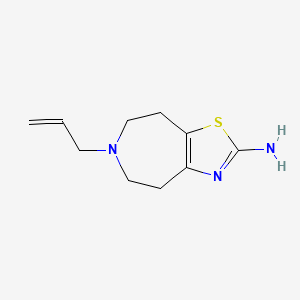

dopamine receptor agonist; structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSSDEDRBUKTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(CC1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046321 | |

| Record name | Talipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101626-70-4 | |

| Record name | Talipexole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101626-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talipexole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALIPEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2J46Z1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Talipexole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talipexole is a dopamine (B1211576) D2 receptor agonist, α2-adrenoceptor agonist, and 5-HT3 receptor antagonist, primarily utilized in the treatment of Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure of Talipexole, alongside a detailed, step-by-step synthesis protocol. The synthesis section includes experimental procedures for key transformations, quantitative data, and characterization details for the final compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and process development.

Chemical Structure and Properties

Talipexole, chemically known as 6-allyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine, is a heterocyclic compound featuring a fused thiazole (B1198619) and azepine ring system. The structure is characterized by an allyl group attached to the nitrogen atom of the azepine ring and an amino group at the 2-position of the thiazole ring. Talipexole is often used in its dihydrochloride (B599025) salt form for improved solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃S | |

| Molar Mass | 209.31 g/mol | |

| IUPAC Name | 6-prop-2-enyl-4,5,7,8-tetrahydro-thiazolo[4,5-d]azepin-2-amine | |

| CAS Number | 101626-70-4 | |

| Synonyms | B-HT 920, Domin, Alefexole |

Synthesis of Talipexole

The synthesis of Talipexole can be achieved through a multi-step process commencing from readily available starting materials. A common synthetic route involves the initial formation of an N-substituted azepanone, followed by the construction of the fused thiazole ring.

Overall Synthesis Pathway

The synthesis can be logically divided into three key stages:

-

N-Allylation of Azepan-4-one (B24970): Introduction of the allyl group onto the azepine ring.

-

α-Bromination: Halogenation of the N-allylazepan-4-one at the α-position to the carbonyl group.

-

Hantzsch Thiazole Synthesis: Cyclization of the α-bromo ketone with thiourea (B124793) to form the final 2-aminothiazole (B372263) ring system.

Caption: Overall synthetic workflow for Talipexole.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed guide for the synthesis of Talipexole.

Stage 1: Synthesis of 1-Allyl-azepan-4-one

This step involves the N-alkylation of azepan-4-one with allyl bromide using a weak base such as potassium carbonate.

-

Materials:

-

Azepan-4-one (1.0 equiv)

-

Allyl bromide (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Acetone (solvent)

-

-

Procedure:

-

To a solution of azepan-4-one in acetone, add potassium carbonate.

-

Stir the suspension vigorously at room temperature.

-

Add allyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-allyl-azepan-4-one by vacuum distillation or column chromatography.

-

Stage 2: Synthesis of 1-Allyl-5-bromoazepan-4-one

This stage involves the α-bromination of the N-substituted ketone.

-

Materials:

-

1-Allyl-azepan-4-one (1.0 equiv)

-

Bromine (Br₂) (1.0 equiv)

-

Glacial acetic acid (solvent)

-

-

Procedure:

-

Dissolve 1-allyl-azepan-4-one in glacial acetic acid in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours until the bromine color disappears.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-allyl-5-bromoazepan-4-one. This intermediate is often used in the next step without further purification.

-

Stage 3: Synthesis of Talipexole (Hantzsch Thiazole Synthesis)

The final step is the cyclization of the α-bromo ketone with thiourea to form the 2-aminothiazole ring.

-

Materials:

-

1-Allyl-5-bromoazepan-4-one (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve the crude 1-allyl-5-bromoazepan-4-one in ethanol.

-

Add thiourea to the solution and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which may induce precipitation of the product hydrobromide salt.

-

To obtain the free base, concentrate the solvent, and partition the residue between a basic aqueous solution (e.g., sodium carbonate) and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Talipexole by column chromatography or recrystallization to obtain the final product.

-

Quantitative Data and Characterization

While specific yields for each step can vary, the overall yield for this synthetic sequence is generally moderate. The final product and intermediates should be characterized using standard analytical techniques.

| Compound | Technique | Expected Data |

| Talipexole | Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 210.1059 |

| ¹H NMR | Signals corresponding to the allyl group (protons on the double bond and adjacent methylene), and protons on the azepine and thiazole rings. | |

| ¹³C NMR | Resonances for the carbons of the allyl group, the azepine ring, and the thiazole ring. | |

| FT-IR | Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and C-H stretching (aliphatic and vinylic). |

Signaling Pathways and Logical Relationships

Talipexole exerts its therapeutic effects through its interaction with multiple neurotransmitter systems.

Talipexole: A Technical Guide to its Dopamine D2 Receptor Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talipexole is a non-ergoline dopamine (B1211576) agonist that has demonstrated therapeutic potential, particularly in the management of Parkinson's disease.[1] Its mechanism of action is primarily attributed to its activity as a potent and selective agonist at dopamine D2 receptors.[2][3] This technical guide provides an in-depth overview of the core pharmacological properties of talipexole, focusing on its interaction with the dopamine D2 receptor. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of talipexole at dopamine D2-like receptors and other relevant receptors.

Table 1: Talipexole Binding Affinity (Ki)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [³H]-Spiperone | CHO Cells | Data Not Available | |

| Dopamine D3 | [³H]-Spiperone | CHO Cells | Data Not Available | |

| Dopamine D4 | [³H]-Spiperone | CHO Cells | Data Not Available | |

| Serotonin 5-HT3 | ³H-GR 65630 | Rat Cortical Membranes | 350 | [4] |

| Serotonin 5-HT3 | ³H-GR 65630 | Rat Intestinal Membranes | 220 | [4] |

Note: Specific Ki values for talipexole at dopamine D2, D3, and D4 receptors from radioligand binding assays were not available in the public domain at the time of this review. The table will be updated as this information becomes available.

Table 2: Talipexole Functional Potency (EC50) and Efficacy (Emax)

| Receptor Subtype | Assay Type | Cell Line | pEC50 | EC50 (nM) | Efficacy (vs. Quinpirole) | Reference |

| Human D2L | Microphysiometry | CHO Cells | 7.4 | ~40 | Full Agonist | |

| Human D3 | Microphysiometry | CHO Cells | 8.4 | ~4 | Full Agonist | |

| Human D4.4 | Microphysiometry | CHO Cells | 6.8 | ~158 | Partial Agonist | |

| Human D2 | cAMP Accumulation | CHO Cells | - | - | Full Agonist | |

| Human D3 | cAMP Accumulation | CHO Cells | - | - | Full Agonist |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the dopamine D2 receptor agonist properties of talipexole are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of talipexole for dopamine D2, D3, and D4 receptors.

Materials:

-

Radioligand: [³H]-Spiperone, a well-characterized antagonist for D2-like receptors.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant D2, D3, or D4 receptors.

-

Competitor: Talipexole

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in order:

-

Assay buffer

-

A range of concentrations of talipexole.

-

A fixed concentration of [³H]-Spiperone (typically at or near its Kd value).

-

The cell membrane preparation.

-

For determining non-specific binding, a saturating concentration of a non-labeled antagonist is used instead of talipexole.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of talipexole that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of talipexole in activating G proteins coupled to the dopamine D2 receptor.

Materials:

-

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Receptor Source: Membranes from CHO cells expressing the human D2 receptor.

-

Agonist: Talipexole

-

Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay.

-

Assay Setup: In a 96-well plate, the following are added:

-

Assay buffer containing GDP.

-

A range of concentrations of talipexole.

-

The cell membrane preparation.

-

-

Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of talipexole. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined using non-linear regression.

cAMP Accumulation Assay

This is another functional assay that measures the downstream effect of D2 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (IC50) and efficacy (Emax) of talipexole in inhibiting cAMP production mediated by the dopamine D2 receptor.

Materials:

-

Cell Line: CHO cells stably expressing the human D2 receptor.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Agonist: Talipexole

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based biosensors).

Procedure:

-

Cell Culture: Cells are seeded in 96-well plates and cultured to a suitable confluency.

-

Pre-incubation: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Treatment: Cells are treated with various concentrations of talipexole.

-

Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: The cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP production by talipexole is plotted against the drug concentration. The IC50 (concentration causing 50% of the maximal inhibition) and Emax are determined by non-linear regression analysis.

Visualizations

Dopamine D2 Receptor Signaling Pathway

References

- 1. Anti-tremor activity of talipexole produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Preclinical Research on Talipexole for Parkinson's Disease: A Technical Guide

This guide provides an in-depth overview of the preclinical research on Talipexole, a dopamine (B1211576) agonist investigated for the treatment of Parkinson's disease (PD). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, efficacy in established animal models, and the experimental protocols used in its evaluation.

Introduction

Talipexole (B-HT 920) is a non-ergot aminothiazole derivative investigated for its therapeutic potential in Parkinson's disease. It is classified as a dopaminergic agent that acts as a potent agonist, primarily at the D2-like family of dopamine receptors (D2, D3, and D4).[1][2][3] Preclinical studies have explored its ability to alleviate motor symptoms, such as tremor and akinesia, and its potential for neuroprotection.[4][5] The drug is designed to compensate for the diminished dopamine levels characteristic of Parkinson's disease by directly stimulating postsynaptic dopamine receptors in the brain.

Mechanism of Action

Talipexole's primary mechanism of action is the direct stimulation of dopamine D2 and D3 receptors. As a D2-like receptor agonist, it mimics the action of endogenous dopamine in the brain's nigrostriatal pathway, which is significantly degenerated in Parkinson's disease. These receptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade helps to modulate neuronal excitability and control motor function. In addition to its high affinity for D2/D3 receptors, some studies indicate that Talipexole also possesses α2-adrenoceptor agonistic properties and 5-HT3 receptor antagonistic properties, which may contribute to its overall pharmacological profile.

Preclinical Efficacy Data

Talipexole has been evaluated in multiple preclinical models of Parkinson's disease, demonstrating its potential to reverse motor deficits. Key quantitative findings from these studies are summarized below.

Table 1: Receptor Binding & Functional Potency of Talipexole

| Receptor Subtype | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| Dopamine D2 | pEC50 | 7.4 | Human | |

| Dopamine D3 | pEC50 | 8.4 | Human | |

| Dopamine D4 | pEC50 | 6.8 | Human | |

| Serotonin 5-HT3 | Ki | 0.35 µM | Rat (Cortex) |

| Serotonin 5-HT3 | Ki | 0.22 µM | Rat (Intestine) | |

Table 2: In Vivo Efficacy of Talipexole in PD Animal Models

| Animal Model | Effect Measured | Talipexole Dose | Outcome | Reference |

|---|---|---|---|---|

| MPTP-treated Marmoset | Motor Activity | 20-160 µg/kg i.p. | Dose-dependent increase in motor activity, reversing akinesia. | |

| VMT-lesioned Monkey | Anti-tremor Effect | ED50: 34 µg/kg s.c. | Dose-dependent suppression of tremor. | |

| VMT-lesioned Monkey | Anti-tremor Effect | ED50: 84 µg/kg p.o. | Dose-dependent suppression of tremor. | |

| MPTP-treated Mice | Neuroprotection | 1 mg/kg i.p. (20 days) | Significantly suppressed the MPTP-induced reduction in striatal dopamine. | |

| Normal Marmoset | Motor Activity | 20 µg/kg i.p. | Depressed motor activity. |

| Normal Marmoset | Motor Activity | 80-160 µg/kg i.p. | Increased motor activity. | |

Neuroprotective Effects

Beyond symptomatic relief, preclinical studies suggest Talipexole may possess neuroprotective properties. In a mouse model using the neurotoxin MPTP, which selectively destroys dopaminergic neurons, chronic administration of Talipexole significantly suppressed the reduction of striatal dopamine. This protective effect was not due to interference with the uptake of the toxic metabolite MPP+. In vitro studies using human neuroblastoma cells (SH-SY5Y) showed that pretreatment with Talipexole protected against MPP+-induced apoptotic cell death. This protection was associated with an increase in the anti-apoptotic protein Bcl-2 and an inhibition of reactive oxygen species (ROS) production. These findings suggest that Talipexole may help slow the progression of neurodegeneration, a key goal in Parkinson's disease therapy.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the preclinical assessment of Talipexole.

5.1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is widely used to simulate the severe and unilateral destruction of dopaminergic neurons seen in Parkinson's disease.

-

Objective: To create a lesion in the nigrostriatal dopamine pathway to induce parkinsonian motor deficits.

-

Animals: Adult male Sprague-Dawley rats (200-250g) are typically used.

-

Reagents:

-

6-hydroxydopamine (6-OHDA) solution (e.g., 2 mg/mL in sterile saline with 0.02% ascorbic acid to prevent oxidation).

-

Anesthetics (e.g., Isoflurane).

-

Apomorphine (B128758) for behavioral validation.

-

-

Procedure:

-

Anesthesia: The rat is deeply anesthetized using an isoflurane (B1672236) chamber and maintained via a nose cone.

-

Stereotaxic Surgery: The animal is fixed in a stereotactic frame. A midline incision is made on the scalp to expose the skull. The coordinates for the medial forebrain bundle (MFB) are determined relative to bregma (e.g., A/P -2.2 mm, M/L 1.5 mm).

-

Neurotoxin Injection: A small hole is drilled in the skull at the target coordinates. A Hamilton syringe is used to slowly inject the 6-OHDA solution (e.g., 5 µL at a rate of 1 µL/minute) into the MFB. The needle is left in place for several minutes post-injection to allow for diffusion before being slowly withdrawn.

-

Post-Operative Care: The scalp is sutured, and the animal is monitored during recovery.

-

Lesion Validation: Approximately 10-14 days after surgery, the extent of the dopamine lesion is assessed behaviorally. A successful lesion is often confirmed by challenging the rat with a dopamine agonist like apomorphine (e.g., 0.2 mg/kg, i.p.) and observing robust contralateral rotations (e.g., >210 rotations in 30 minutes).

-

5.2. MPTP Primate Model of Parkinson's Disease

The MPTP model in non-human primates is considered highly relevant as it closely mimics the clinical features of human PD.

-

Objective: To induce parkinsonian motor deficits (akinesia, rigidity, tremor) by systemic administration of the neurotoxin MPTP.

-

Animals: Common marmosets or cynomolgus monkeys are frequently used.

-

Procedure:

-

MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (e.g., 0.5 mg/animal i.v. in marmosets). The dosing regimen can vary to induce a stable parkinsonian state.

-

Behavioral Assessment: Following MPTP treatment, animals develop persistent motor deficits. These are quantified using established rating scales that score aspects like motor activity, coordination, and tremor.

-

Drug Testing: Talipexole or a vehicle control is administered (e.g., intraperitoneally or subcutaneously), and changes in motor scores are recorded over time to determine efficacy.

-

5.3. Behavioral Assessments

-

Rotational Behavior (6-OHDA Model): As described in the lesion validation, unilateral dopamine depletion causes an imbalance where dopamine agonists induce rotations away from the lesioned side (contralateral). The number of full 360° turns is counted over a set period to quantify the drug's effect.

-

Locomotor Activity: Animals are placed in an open field or activity chamber equipped with photobeams. Parameters such as total distance moved, number of horizontal movements (crossovers), and vertical movements (rearing) are automatically recorded to assess general motor activity and the effects of Talipexole.

-

Tremor Assessment: In primate models, tremor can be visually scored by trained observers using a rating scale. The severity and frequency of the tremor are evaluated before and after drug administration to determine the anti-tremor efficacy of Talipexole.

Conclusion

Preclinical research provides a strong foundation for the potential utility of Talipexole in treating Parkinson's disease. Its primary mechanism as a potent D2/D3 receptor agonist is well-established, and it has demonstrated clear efficacy in reversing motor deficits in multiple, highly relevant animal models. Furthermore, evidence of neuroprotective effects suggests a potential for disease-modifying activity, a critical unmet need in PD therapy. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists working to advance the development of novel dopaminergic therapies for this neurodegenerative disorder.

References

- 1. What is Talipexole Hydrochloride used for? [synapse.patsnap.com]

- 2. Talipexole variations as novel bitopic dopamine D2 and D3 receptor ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Inhibitory effects of talipexole and pramipexole on MPTP-induced dopamine reduction in the striatum of C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of talipexole on motor behavior in normal and MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Effects of Talipexole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective mechanisms of Talipexole, a non-ergot dopamine (B1211576) agonist. Talipexole is primarily indicated for the management of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons.[1] Beyond its symptomatic relief through dopamine D2 receptor agonism, a growing body of preclinical evidence suggests that Talipexole possesses direct neuroprotective properties. This paper will delve into the molecular pathways underlying these effects, supported by data from key in vitro and in vivo studies, and provide detailed experimental protocols for the methodologies cited.

Core Mechanism of Action: Dopamine D2 Receptor Agonism

Talipexole functions as a potent and selective dopamine D2 receptor agonist.[1][2] In neurodegenerative conditions like Parkinson's disease, the loss of dopamine-producing neurons in the substantia nigra leads to a deficit in this critical neurotransmitter.[1] By directly stimulating postsynaptic D2 receptors in the striatum, Talipexole mimics the action of endogenous dopamine, thereby compensating for the neuronal loss and improving motor control.[1] This selective action on D2 receptors is central to its anti-tremor and anti-parkinsonian effects.

Caption: Talipexole's primary action as a D2 receptor agonist.

Multifaceted Neuroprotective Mechanisms

Preclinical research has uncovered several mechanisms through which Talipexole may protect neurons from degeneration, independent of its receptor-agonist activity. These mechanisms collectively target key pathological processes in neurodegeneration, including oxidative stress and apoptosis.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to neuronal cell death in neurodegenerative diseases. Talipexole has demonstrated direct antioxidant capabilities.

-

Hydroxyl Radical Scavenging: In vitro experiments have shown that Talipexole can directly scavenge hydroxyl radicals, one of the most potent ROS. This action helps mitigate the damage to cellular components.

-

Inhibition of ROS Production: In cell-based models of neurotoxicity, such as those using 1-methyl-4-phenylpyridinium (MPP+), Talipexole pretreatment significantly inhibits the production of ROS, thereby protecting the cells from oxidative damage.

Apoptosis, or programmed cell death, is a critical pathway leading to the loss of neurons. Talipexole intervenes at several key points in the apoptotic cascade.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bak, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for cell survival. Talipexole has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while preventing the increase in pro-apoptotic proteins like Bak and p-Bad in response to neurotoxic insults.

-

Inhibition of Caspase Activation: The activation of caspases, particularly caspase-3, is a central execution step in apoptosis. Talipexole pretreatment prevents the release of cytochrome c from mitochondria and subsequent activation of caspase-3, effectively halting the cell death process.

Caption: Talipexole's antioxidant and anti-apoptotic pathways.

Cellular survival is governed by a complex network of signaling pathways. Talipexole has been found to shift the balance towards pro-survival signals. In a study using the neurotoxin paraquat, Talipexole pretreatment was shown to:

-

Activate Pro-Survival Pathways: It increases the phosphorylation and thus activation of key survival kinases, including ERK1/2 and Akt.

-

Inhibit Stress/Death Pathways: Simultaneously, it abrogates the activation of stress-activated protein kinases (SAPKs) like JNK1/2 and p38, which are known to promote apoptosis in response to cellular stress.

Caption: Talipexole's modulation of kinase signaling cascades.

Quantitative Data from Preclinical Studies

The neuroprotective effects of Talipexole have been quantified in various preclinical models. The tables below summarize key findings.

Table 1: In Vivo Neuroprotection Studies

| Animal Model | Neurotoxin | Talipexole Dosage | Key Outcome | Reference |

|---|---|---|---|---|

| C57BL/6N Mice | Methamphetamine | 0.25 or 1.0 mg/kg | Attenuated the reduction of striatal tyrosine hydroxylase activity. | |

| C57BL/6N Mice | MPTP | 1.0 mg/kg/day for 20 days | Significantly suppressed the MPTP-induced reduction in striatal dopamine content. | |

| Sprague-Dawley Rats | 6-OHDA | 0.16 mg/kg (s.c.) | Induced significant contralateral rotational behavior, indicating D2 receptor stimulation. | |

| Common Marmosets | MPTP | 20-160 µg/kg (i.p.) | Dose-dependently reversed akinesia and increased motor activity. |

| Cynomolgus Monkeys | VMT Lesion | ED₅₀: 34 µg/kg (s.c.) | Dose-dependently suppressed tremor. | |

Table 2: In Vitro Neuroprotection Studies

| Cell Line | Neurotoxin | Talipexole Concentration | Key Outcome | Reference |

|---|---|---|---|---|

| N27 Dopaminergic Cells | Paraquat | 1 mM | Significantly protected against paraquat-induced cell death; inhibited caspase-3 activation. |

| SH-SY5Y Neuroblastoma | MPP+ (1 mM) | 1 mM (pretreatment) | Markedly protected against MPP+-induced apoptosis; increased Bcl-2 protein levels. | |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section outlines the methodologies used in key studies investigating Talipexole's neuroprotective effects.

-

Objective: To assess if Talipexole can prevent the loss of striatal dopamine induced by the neurotoxin MPTP.

-

Animal Model: Male C57BL/6N mice.

-

Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered at a dose of 25 mg/kg via intraperitoneal (i.p.) injection, once daily for 5 consecutive days.

-

Drug Treatment: Talipexole is administered at 1 mg/kg (i.p.) once a day for 20 days, starting concurrently with the MPTP treatment. A control group receives MPTP and vehicle.

-

Endpoint Analysis: Fifteen days after the final MPTP treatment, animals are sacrificed. The striata are dissected, and the dopamine (DA) content is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Expected Outcome: The MPTP-only group will show a significant reduction (e.g., to 40-60% of control) in striatal DA. The Talipexole-treated group is expected to show a significantly smaller reduction in DA content, demonstrating a protective effect.

Caption: Experimental workflow for an in vivo MPTP mouse model.

-

Objective: To determine if Talipexole protects dopaminergic cells from paraquat-induced apoptosis and to investigate the underlying molecular pathways.

-

Cell Model: Rat mesencephalic dopaminergic neuronal cell line (N27).

-

Drug Treatment: Cells are pretreated with Talipexole (1 mM) for a specified duration (e.g., 24 hours) before exposure to the neurotoxin.

-

Neurotoxin Exposure: Paraquat (PQ) is added to the cell culture medium at a cytotoxic concentration (e.g., 500 µM) for 24 hours.

-

Endpoint Analysis:

-

Cell Viability: Assessed using assays like MTT or LDH release.

-

Apoptosis: Measured by detecting chromatin condensation (Hoechst staining), externalization of phosphatidylserine (B164497) (Annexin V staining), and caspase-3 activation (colorimetric or fluorometric assay).

-

Protein Expression: Key proteins in survival and death pathways (e.g., Bcl-xL, Bak, p-Akt, p-JNK) are analyzed by Western Blotting using specific antibodies.

-

-

Expected Outcome: Paraquat exposure will significantly reduce cell viability and increase markers of apoptosis. Talipexole pretreatment is expected to rescue cell viability and attenuate the apoptotic markers, correlating with changes in the expression and phosphorylation of key signaling proteins.

Conclusion

Talipexole demonstrates significant neuroprotective potential that extends beyond its primary function as a dopamine D2 receptor agonist. Preclinical evidence strongly indicates that it can mitigate neuronal damage by directly scavenging reactive oxygen species, inhibiting the apoptotic cascade through modulation of Bcl-2 family proteins and caspases, and promoting pro-survival signaling via the Akt and ERK pathways. These multifaceted mechanisms, validated in multiple neurotoxin-based models of Parkinson's disease, position Talipexole as a compelling candidate for further investigation as a disease-modifying therapy. Future research should aim to translate these preclinical findings into the clinical setting to determine if Talipexole can slow the progression of neurodegeneration in patients.

References

The Historical Development and Discovery of Talipexole: A Technical Guide

An In-depth Examination of a Dopamine (B1211576) D2 Receptor Agonist for Parkinson's Disease

Abstract

Talipexole (B-HT920), a non-ergot dopamine agonist, represents a significant chapter in the therapeutic landscape of Parkinson's disease. This technical guide provides a comprehensive overview of the historical development and discovery of Talipexole, from its initial synthesis and preclinical evaluation to its clinical assessment and eventual marketing. The document details its pharmacological profile, including its primary mechanism of action as a potent dopamine D2 receptor agonist and its secondary activities as an α2-adrenergic agonist and 5-HT3 receptor antagonist. Key quantitative data on receptor binding affinities, pharmacokinetic parameters, and clinical efficacy are summarized. Furthermore, this guide outlines the detailed experimental protocols for its chemical synthesis and pivotal preclinical studies, offering valuable insights for researchers, scientists, and drug development professionals in the field of neuropharmacology and movement disorders.

Introduction

The management of Parkinson's disease, a progressive neurodegenerative disorder characterized by a profound loss of dopaminergic neurons in the substantia nigra, has been a central focus of neurological research for decades. The cornerstone of therapy has long been the replacement of dopamine, primarily through the administration of its precursor, levodopa (B1675098). However, the long-term use of levodopa is often associated with the development of motor complications, prompting the search for alternative and adjunctive therapeutic strategies. Dopamine agonists, which directly stimulate dopamine receptors, emerged as a promising class of drugs to mitigate these challenges. Talipexole was developed in this context, offering a novel non-ergoline chemical structure with a distinct pharmacological profile.

This technical guide traces the journey of Talipexole from its conception in the laboratories of Boehringer Ingelheim to its clinical application in Japan, where it was marketed by Mitsubishi Tanabe Pharma Corporation under the trade name Domin.

Chemical Synthesis and Structure

Talipexole, chemically known as 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine, is a synthetic compound belonging to the class of aminothiazoles. Its chemical structure is characterized by a fused thiazolo-azepine ring system with an allyl group attached to the nitrogen atom of the azepine ring.

Synthetic Pathway

The synthesis of Talipexole involves a multi-step process, a general outline of which is described in the literature.

Experimental Protocol: Synthesis of Talipexole

A detailed, step-by-step protocol for the synthesis of Talipexole is outlined below, based on established chemical principles for the formation of similar heterocyclic structures.

-

Step 1: N-alkylation of Azepan-4-one. Azepan-4-one is reacted with allyl bromide in the presence of a suitable base, such as potassium carbonate, in an organic solvent like acetone (B3395972) or acetonitrile. The reaction mixture is typically heated under reflux to facilitate the N-alkylation, yielding 1-allyl-azepan-4-one.

-

Step 2: Bromination. The resulting 1-allyl-azepan-4-one is then subjected to bromination. This is achieved by treating it with elemental bromine in a solvent such as glacial acetic acid. This step introduces a bromine atom at a position alpha to the carbonyl group, forming 1-allyl-3-bromo-azepan-4-one.

-

Step 3: Thiazole (B1198619) Ring Formation. The brominated intermediate is then reacted with thiourea (B124793) in a suitable solvent, typically a lower alcohol like ethanol. The mixture is heated under reflux to promote the condensation and cyclization reaction, leading to the formation of the thiazole ring fused to the azepine core. This final step yields Talipexole.

-

Purification: The crude Talipexole is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Caption: Synthetic pathway of Talipexole.

Pharmacological Profile

Talipexole's therapeutic effects are primarily attributed to its interaction with specific neurotransmitter receptors in the central nervous system.

Mechanism of Action

Talipexole is a potent agonist at dopamine D2 receptors. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a deficiency of dopamine in the striatum. By directly stimulating postsynaptic D2 receptors, Talipexole mimics the action of endogenous dopamine, thereby alleviating the motor symptoms of

Talipexole's Role as an Alpha-2 Adrenergic Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talipexole (B-HT 920) is a synthetic compound recognized for its dual pharmacological activity as a potent dopamine (B1211576) D2 receptor agonist and an alpha-2 (α2) adrenergic receptor agonist. While its dopaminergic properties have been extensively studied in the context of Parkinson's disease, its interaction with the α2-adrenergic system contributes significantly to its overall pharmacological profile. This technical guide provides an in-depth exploration of talipexole's role as an α2-adrenergic agonist, focusing on the underlying molecular mechanisms, experimental characterization, and the broader context of α2-adrenergic pharmacology.

Alpha-2 adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and physiological processes such as blood pressure, sedation, and analgesia. They are classified into three main subtypes: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological function. Talipexole's engagement with these receptor subtypes dictates its therapeutic potential and side-effect profile.

Core Concepts: Alpha-2 Adrenergic Receptor Signaling

Activation of α2-adrenergic receptors by an agonist like talipexole initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling, ultimately leading to a decrease in neuronal firing and neurotransmitter release.

Canonical Gi/o-coupled signaling pathway of α2-adrenergic receptors.

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several well-characterized α2-adrenergic agonists across the three receptor subtypes. This comparative data is essential for understanding the potential selectivity profile of compounds like talipexole.

Table 1: Binding Affinities (Ki, nM) of α2-Adrenergic Agonists at Human α2-Adrenergic Receptor Subtypes

| Compound | α2A | α2B | α2C | Reference |

| Clonidine | 4.8 | 170 | 7.1 | |

| Dexmedetomidine | 1.8 | 17 | 3.5 | |

| Guanfacine | 3.1 | 240 | 25 | |

| Norepinephrine | 110 | 180 | 130 | |

| Oxymetazoline | 2.5 | 3.1 | 2.6 |

Table 2: Functional Potency (EC50, nM) of α2-Adrenergic Agonists for Gi Activation (cAMP Inhibition) at Human α2-Adrenergic Receptor Subtypes

| Compound | α2A | α2B | α2C | Reference |

| Clonidine | 3.3 | 240 | 2.8 | |

| Dexmedetomidine | 0.6 | 13 | 1.1 | |

| Guanfacine | 2.0 | 330 | 17 | |

| Norepinephrine | 1.7 | 4.8 | 3.0 | |

| Oxymetazoline | 0.9 | 1.0 | 0.9 |

Experimental Protocols

The characterization of talipexole's activity at α2-adrenergic receptors involves a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]RX821002 for antagonists), and a range of concentrations of the unlabeled test compound (talipexole).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known α2-adrenergic antagonist (e.g., yohimbine).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the equilibrium dissociation constant (Ki) for talipexole using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assays

GTPγS binding assays measure the functional activation of G proteins following receptor agonism.

Workflow for a [35S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes as described for the radioligand binding assay.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, combine the cell membranes, a sub-micromolar concentration of [35S]GTPγS, an excess of GDP (to ensure binding is dependent on agonist-induced nucleotide exchange), and varying concentrations of talipexole.

-

The assay buffer should contain MgCl2, which is essential for G protein activation.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction and separate

-

Methodological & Application

Talipexole In Vivo Experimental Protocols: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed in vivo experimental protocols for the dopamine (B1211576) D2 receptor agonist, talipexole, based on its preclinical evaluation in various animal models of neurological disorders. The information compiled herein is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of talipexole.

Overview of Talipexole

Talipexole is a non-ergot dopamine agonist that primarily acts on dopamine D2 receptors.[1] It has been investigated for its therapeutic potential in conditions associated with dopamine deficiency, most notably Parkinson's disease.[1] Its mechanism of action involves stimulating postsynaptic D2 receptors, thereby mimicking the effects of dopamine and alleviating motor symptoms.[1][2]

Animal Models

Talipexole has been predominantly studied in rodent and primate models of Parkinson's disease. These models aim to replicate the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of the disease.

Commonly Used Animal Models for Talipexole In Vivo Studies:

-

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle of rats leads to a progressive loss of dopaminergic neurons on one side of the brain. This results in a rotational bias when the animal is challenged with a dopamine agonist.[2]

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Treated Mouse Model: Systemic administration of MPTP, a neurotoxin, causes selective destruction of dopaminergic neurons in the substantia nigra of mice, leading to motor deficits.

-

MPTP-Treated Primate Model (Common Marmoset): MPTP administration in non-human primates, such as the common marmoset, induces a parkinsonian syndrome that closely resembles the human condition, including symptoms like akinesia and tremor.

Note on Other Disease Models: Based on a comprehensive literature search, there is a lack of in vivo experimental data for talipexole in animal models of Amyotrophic Lateral Sclerosis (ALS) and Spinal Cord Injury (SCI). Preclinical research for these conditions has explored other dopamine agonists like dexpramipexole (B1663564) and pramipexole.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies of talipexole.

Table 1: Talipexole Dosage and Administration Routes in Animal Models

| Animal Model | Route of Administration | Dosage Range | Reference(s) |

| 6-OHDA-Lesioned Rat | Subcutaneous (s.c.) | 0.16 mg/kg | |

| Intragastric (i.g.) / Oral | 0.4 mg/kg | ||

| Intravenous (i.v.) | 0.01 - 0.04 mg/kg | ||

| MPTP-Treated Mouse | Intraperitoneal (i.p.) | 1 mg/kg | |

| MPTP-Treated Common Marmoset | Intraperitoneal (i.p.) | 20 - 160 µg/kg | |

| Cynomolgus Monkey (VMT Lesion) | Subcutaneous (s.c.) | 34 µg/kg (ED50) | |

| Oral (p.o.) | 84 µg/kg (ED50) |

Table 2: Behavioral and Neurochemical Outcomes of Talipexole Treatment

| Animal Model | Behavioral/Neurochemical Assay | Key Findings | Reference(s) |

| 6-OHDA-Lesioned Rat | Contralateral Rotational Behavior | Significant increase in rotations, indicating D2 receptor stimulation. | |

| MPTP-Treated Mouse | Striatal Dopamine Levels | Suppressed the MPTP-induced reduction in dopamine content. | |

| MPTP-Treated Common Marmoset | Motor Activity | Dose-dependently increased motor activity and reversed akinesia. | |

| Cynomolgus Monkey (VMT Lesion) | Tremor Suppression | Dose-dependently suppressed tremor. |

Detailed Experimental Protocols

6-OHDA-Induced Rotational Behavior in Rats

This protocol is designed to assess the ability of talipexole to induce contralateral rotations in rats with unilateral 6-OHDA lesions, a standard measure of postsynaptic dopamine receptor stimulation.

Protocol:

-

Animal Model Creation:

-

Anesthetize adult male Sprague-Dawley rats.

-

Using a stereotaxic frame, unilaterally inject 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the substantia nigra pars compacta.

-

Allow a recovery period of at least 2 weeks to ensure lesion stability.

-

-

Talipexole Administration:

-

Dissolve talipexole dihydrochloride (B599025) in sterile saline.

-

Administer talipexole via the desired route (e.g., subcutaneous injection at 0.16 mg/kg or intragastric gavage at 0.4 mg/kg).

-

-

Behavioral Assessment:

-

Place the rat in a circular test chamber (rotometer).

-

Record the number of full 360° turns in the direction contralateral to the lesion for a predefined period (e.g., 60-90 minutes). Automated tracking systems can be used for this purpose.

-

The onset of rotational behavior is typically observed within 30 minutes for subcutaneous and 60 minutes for intragastric administration.

-

-

Data Analysis:

-

Express the data as the net number of contralateral rotations per minute.

-

Compare the rotational behavior of talipexole-treated animals to a vehicle-treated control group using appropriate statistical tests.

-

Motor Function Assessment in MPTP-Treated Mice

This protocol evaluates the effect of talipexole on motor deficits in the MPTP mouse model of Parkinson's disease using the open field test.

Protocol:

-

Animal Model Creation:

-

Administer MPTP (e.g., 25 mg/kg, i.p.) to C57BL/6N mice daily for 5 consecutive days.

-

Allow a post-lesion period of at least 15 days for the neurotoxic effects to stabilize.

-

-

Talipexole Administration:

-

Prepare a solution of talipexole in sterile saline.

-

Administer talipexole (e.g., 1 mg/kg, i.p.) once daily for a specified duration (e.g., 20 days).

-

-

Behavioral Assessment (Open Field Test):

-

Place a mouse into the center of an open field arena (e.g., a square box with defined central and peripheral zones).

-

Record the animal's activity for a set period (e.g., 5-10 minutes) using a video tracking system.

-

Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

Data Analysis:

-

Analyze the collected behavioral data to compare locomotor activity between talipexole-treated, MPTP-lesioned, and control groups.

-

Post-Mortem Neurochemical and Histological Analysis

This protocol describes the procedures for assessing the neuroprotective effects of talipexole by measuring striatal dopamine levels and the density of dopaminergic neurons.

Protocol:

-

Tissue Collection:

-

Following the final behavioral assessment, euthanize the animals.

-

Rapidly dissect the brains and isolate the striata for neurochemical analysis.

-

For histology, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde) and dissect the brains.

-

-

Striatal Dopamine Measurement (HPLC):

-

Homogenize the striatal tissue in an appropriate buffer.

-

Centrifuge the homogenate and filter the supernatant.

-

Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Tyrosine Hydroxylase (TH) Immunohistochemistry:

-

Post-fix the brain tissue and cryoprotect in a sucrose (B13894) solution.

-

Section the brains (e.g., 40 µm coronal sections) using a cryostat.

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Visualize and quantify the density of TH-positive neurons in the substantia nigra and nerve terminals in the striatum using microscopy and image analysis software.

-

Mandatory Visualizations

Signaling Pathway

Caption: Talipexole's signaling cascade via the Dopamine D2 receptor.

Experimental Workflow

Caption: General experimental workflow for in vivo studies of talipexole.

References

- 1. Morphine Resistance in Spinal Cord Injury-Related Neuropathic Pain in Rats is Associated With Alterations in Dopamine and Dopamine-Related Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The usage and advantages of several common amyotrophic lateral sclerosis animal models [frontiersin.org]

Designing Cell Culture Experiments with Talipexole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talipexole is a non-ergot dopamine (B1211576) agonist with high affinity for D2 and D3 dopamine receptors, primarily indicated for the management of Parkinson's disease.[1][2] Its mechanism of action involves mimicking the effects of dopamine in the brain, thereby alleviating motor symptoms.[1] Beyond its primary role, Talipexole has demonstrated neuroprotective properties in preclinical studies, suggesting its potential to slow the progression of neurodegenerative diseases.[3][4] These application notes provide detailed protocols for designing and conducting cell culture experiments to investigate the efficacy and mechanisms of Talipexole in vitro. The protocols cover essential assays for assessing cell viability, apoptosis, and the modulation of key signaling pathways.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Talipexole, a dopamine D2/D3 receptor agonist, is a therapeutic agent used to manage the symptoms of PD. In vitro cell culture models are invaluable tools for elucidating the molecular mechanisms underlying Talipexole's effects and for screening novel therapeutic strategies. The human neuroblastoma cell line, SH-SY5Y, is a widely used model in Parkinson's disease research due to its dopaminergic characteristics and its ability to be differentiated into a more mature neuronal phenotype. This document outlines protocols for utilizing SH-SY5Y cells to study the neuroprotective effects of Talipexole against toxins commonly used to model Parkinson's disease in vitro, such as 1-methyl-4-phenylpyridinium (MPP+).

Mechanism of Action and Signaling Pathways

Talipexole primarily acts as an agonist at D2 and D3 dopamine receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, can trigger multiple downstream signaling cascades. The D2-like receptor family (D2, D3, and D4) typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can influence the activity of Protein Kinase A (PKA) and downstream effectors like the cAMP response element-binding protein (CREB).

Furthermore, D2/D3 receptor activation can modulate other signaling pathways, including the Extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell survival and differentiation. The neuroprotective effects of Talipexole are thought to be mediated, in part, by its ability to upregulate anti-apoptotic proteins like Bcl-2 and to scavenge reactive oxygen species (ROS).

Caption: Talipexole signaling pathway.

Data Presentation

The following tables provide a summary of typical concentrations and conditions for designing experiments with Talipexole in SH-SY5Y cells.

Table 1: Compound Concentrations for In Vitro Studies

| Compound | Cell Line | Typical Concentration Range | Application | Reference |

| Talipexole | SH-SY5Y | 1 µM - 1 mM | Neuroprotection | |

| MPP+ (Neurotoxin) | SH-SY5Y | 500 µM - 1.5 mM | Induction of Parkinson's-like pathology | |

| Retinoic Acid | SH-SY5Y | 10 µM | Neuronal Differentiation |

Table 2: Summary of Key Experimental Assays

| Assay | Purpose | Principle | Typical Readout |

| MTT Assay | Cell Viability | Reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. | Absorbance at 570 nm |

| Caspase-3 Activity Assay | Apoptosis | Cleavage of a substrate by activated caspase-3, releasing a chromophore or fluorophore. | Absorbance at 405 nm or Fluorescence (Ex/Em ~380/440 nm) |

| cAMP Assay | Gαi/o Pathway Activity | Competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer. | Luminescence or Fluorescence |

| Western Blot (p-ERK/Total ERK) | MAPK Pathway Activation | Immunodetection of phosphorylated and total ERK proteins separated by size. | Chemiluminescence or Fluorescence |

Experimental Protocols

General Cell Culture and Differentiation of SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a cornerstone for in vitro neurodegenerative disease research. For neuroprotection studies, differentiating these cells towards a more mature neuronal phenotype is often advantageous.

Protocol 1: SH-SY5Y Cell Culture and Differentiation

-

Culture Medium: Prepare a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet for replating.

-

Neuronal Differentiation:

-

Plate SH-SY5Y cells at a density of 1 x 10⁵ cells/mL.

-

After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).

-

Culture for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology.

-

References

- 1. What is Talipexole Hydrochloride used for? [synapse.patsnap.com]

- 2. Anti-tremor activity of talipexole produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effects of the antiparkinsonian drugs talipexole and pramipexole against 1-methyl-4-phenylpyridinium-induced apoptotic death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of talipexole and pramipexole on MPTP-induced dopamine reduction in the striatum of C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Proper Methods for Dissolving Talipexole for Research Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the proper dissolution of Talipexole, a potent dopamine (B1211576) D2 receptor agonist, for both in vitro and in vivo research applications. This document outlines the physicochemical properties of Talipexole dihydrochloride (B599025), methods for preparing stock and working solutions, and recommended vehicles for animal administration. Adherence to these protocols will help ensure solution stability, minimize precipitation, and support the generation of reliable and reproducible experimental data.

Introduction to Talipexole

Talipexole (B-HT 920) is a non-ergot dopamine agonist that primarily acts on the D2 subtype of dopamine receptors.[1] It also exhibits activity as an α2-adrenoceptor agonist and a 5-HT3 receptor antagonist.[1] Due to its dopaminergic activity, Talipexole has been investigated for its therapeutic potential in conditions involving dopamine deficiency, most notably Parkinson's disease.[2] For research purposes, Talipexole is typically supplied as a dihydrochloride salt, which influences its solubility characteristics. Proper dissolution is critical for accurate dosing and obtaining valid results in both cellular and animal models.

Physicochemical and Solubility Data

Talipexole is most commonly available for research as Talipexole dihydrochloride, a white to off-white solid.[1] Its solubility is a key factor in the preparation of solutions for experimental use. The data below has been compiled from various chemical suppliers and research articles.

Table 1: Solubility of Talipexole Dihydrochloride

| Solvent | Solubility | Concentration (Molar) | Notes |

| DMSO | 25 mg/mL[1] | 88.58 mM | Ultrasonic treatment may be required. DMSO is hygroscopic; use a fresh, unopened vial for best results. |

| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble | - | Direct dissolution is difficult. A co-solvent approach is recommended. |

| In Vivo Vehicle 1 | ≥ 2.5 mg/mL | ≥ 8.86 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |

| In Vivo Vehicle 2 | ≥ 2.5 mg/mL | ≥ 8.86 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline). |

| In Vivo Vehicle 3 | ≥ 2.5 mg/mL | ≥ 8.86 mM | 10% DMSO, 90% Corn Oil. |

Talipexole Signaling Pathway

Talipexole exerts its primary effect by activating the dopamine D2 receptor, a G protein-coupled receptor (GPCR). This activation initiates a signaling cascade that is predominantly inhibitory in nature. The diagram below illustrates the canonical D2 receptor signaling pathway.

Experimental Protocols

Safety Precaution: Always handle Talipexole powder and solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol for In Vitro Use (e.g., Cell Culture)

This protocol is designed for preparing a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous media for cell-based assays.

Materials:

-

Talipexole dihydrochloride powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous/biotechnology grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and/or sonicator

-

Sterile-filtered phosphate-buffered saline (PBS) or desired cell culture medium

Procedure: Preparing a 25 mg/mL (88.58 mM) Stock Solution

-

Aseptically weigh the desired amount of Talipexole dihydrochloride powder (e.g., 5 mg) and place it into a sterile vial.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 25 mg/mL. For 5 mg of powder, add 200 µL of DMSO.

-

Vortex the solution vigorously. If the powder does not fully dissolve, use an ultrasonic water bath for 5-10 minutes to aid dissolution. Visually inspect for complete clarity.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the DMSO stock solution at -20°C for up to 1 month or -80°C for up to 6 months.

Procedure: Preparing a Working Solution

-

Thaw a single aliquot of the Talipexole stock solution.

-

Perform a serial dilution of the stock solution into your final aqueous buffer or cell culture medium to reach the desired final concentration.

-

Crucial Step: When diluting, add the stock solution to the aqueous medium while vortexing to prevent precipitation. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Prepare the working solution fresh for each experiment and do not store aqueous dilutions.

Protocol for In Vivo Use (e.g., Rodent Administration)

The selection of a vehicle for in vivo administration depends on the route (e.g., intraperitoneal, oral, subcutaneous) and the required dose volume. The following vehicle is a common choice for achieving solubility and is suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Materials:

-

Talipexole dihydrochloride powder

-

DMSO

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes

Procedure: Preparing a 2.5 mg/mL Talipexole Solution This protocol creates a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Prepare a 25 mg/mL stock in DMSO: Follow steps 1-3 from the in vitro protocol (Section 4.1).

-

In a sterile conical tube, add the required volume of PEG300. For a final volume of 1 mL, use 400 µL of PEG300.

-

Add the DMSO stock solution to the PEG300. For a final 1 mL volume, add 100 µL of the 25 mg/mL DMSO stock. Mix thoroughly by vortexing.

-

Add the Tween-80 to the mixture. For a final 1 mL volume, add 50 µL of Tween-80. Vortex until the solution is homogeneous.

-

Slowly add the sterile saline to the mixture while vortexing to reach the final volume. For a final 1 mL volume, add 450 µL of saline.

-

Visually inspect the final solution. It should be a clear, homogenous solution with a Talipexole concentration of 2.5 mg/mL.

-

If any precipitation occurs, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.

-

This solution should be prepared fresh before each set of animal experiments.

Experimental Workflow for In Vivo Solution Preparation

References

Application Notes and Protocols for Talipexole in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Talipexole in preclinical research settings. Talipexole is a potent dopamine (B1211576) D2 receptor agonist and an alpha-2 adrenergic receptor agonist, making it a valuable tool for investigating dopaminergic and adrenergic signaling pathways, particularly in the context of neurodegenerative diseases like Parkinson's disease.[1] This document outlines appropriate dosages in various animal models, detailed experimental protocols, and the underlying signaling mechanisms.

Mechanism of Action

Talipexole primarily exerts its effects through the activation of D2 dopamine receptors and α2-adrenergic receptors.[1] In conditions like Parkinson's disease, where there is a significant loss of dopamine-producing neurons, Talipexole acts by directly stimulating postsynaptic D2 receptors, thereby mimicking the effects of dopamine and alleviating motor symptoms.[2] Its agonistic activity at α2-adrenergic receptors may also contribute to its overall pharmacological profile.

Preclinical Applications

The primary preclinical application of Talipexole is in the study of Parkinson's disease. It is used to:

-

Evaluate symptomatic relief: Assess the reversal of motor deficits in animal models of Parkinson's disease.

-

Investigate neuroprotection: Study the potential of Talipexole to protect dopaminergic neurons from degeneration.[3]

-

Explore underlying mechanisms: Elucidate the role of D2 and α2-adrenergic receptors in motor control and neurodegeneration.

Recommended Talipexole Dosages for Preclinical Research

The appropriate dosage of Talipexole can vary significantly depending on the animal model, the route of administration, and the specific research question. The following tables summarize effective dosages reported in the literature.

Table 1: Talipexole Dosages in Primate Models

| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |

| Cynomolgus Monkey (VMT-lesioned) | Subcutaneous (s.c.) | 34 µg/kg (ED50) | Anti-tremor activity | [1] |

| Cynomolgus Monkey (VMT-lesioned) | Oral (p.o.) | 84 µg/kg (ED50) | Anti-tremor activity | |

| Cynomolgus Monkey (VMT-lesioned) | Subcutaneous (s.c.) | 50 µg/kg (daily for 21 days) | Sustained anti-tremor effect |

Table 2: Talipexole Dosages in Rodent Models

| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |

| Rat (6-OHDA lesioned) | Subcutaneous (s.c.) | 0.16 mg/kg | Increased contralateral rotation | |

| Rat (6-OHDA lesioned) | Intragastric (i.g.) | 0.4 mg/kg | Increased contralateral rotation | |

| Mouse (C57BL/6N, MPTP-treated) | Intraperitoneal (i.p.) | 1 mg/kg (daily for 20 days) | Suppression of MPTP-induced dopamine reduction |

Experimental Protocols

Induction of Parkinson's Disease Models

4.1.1. MPTP Mouse Model

This protocol describes the induction of a Parkinson's disease phenotype in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

-

Animals: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.

-

Procedure:

-

Administer MPTP hydrochloride at a dose of 25 mg/kg (i.p.) daily for 5 consecutive days.

-

House the animals with appropriate safety precautions, as MPTP and its metabolite MPP+ are neurotoxins.

-

Behavioral testing and subsequent Talipexole administration can typically commence 15 days after the final MPTP injection, allowing for the stabilization of the lesion.

-

4.1.2. 6-OHDA Rat Model

This protocol outlines the creation of a unilateral lesion in the nigrostriatal pathway of rats using 6-hydroxydopamine (6-OHDA).

-

Animals: Male Wistar or Sprague-Dawley rats are frequently used.

-

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Inject 6-OHDA unilaterally into the substantia nigra or the medial forebrain bundle. The exact coordinates will depend on the rat strain and age.

-

Allow a recovery period of at least two weeks before commencing behavioral testing and drug administration.

-

Behavioral Assessment

A variety of behavioral tests can be used to assess the motor deficits in animal models of Parkinson's disease and the efficacy of Talipexole treatment.

-

Rotational Behavior (in unilaterally lesioned animals):

-

Administer Talipexole at the desired dose and route.

-

Place the animal in a circular arena.

-

Record the number of full 360° turns in both the contralateral and ipsilateral directions for a defined period (e.g., 60-90 minutes). An increase in contralateral rotations is indicative of a dopaminergic agonist effect.

-

-

Open Field Test:

-

Place the animal in a large, open-topped box.

-

Use an automated tracking system to record parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery. This test assesses general locomotor activity.

-

-

Rotarod Test:

-

Place the animal on a rotating rod with an accelerating speed.

-

Record the latency to fall from the rod. This test measures motor coordination and balance.

-

-

Stepping Test:

-

Hold the animal so that only its hindlimbs or forelimbs are in contact with a surface.

-

Move the animal slowly sideways and count the number of adjusting steps. This test assesses akinesia.

-

Signaling Pathways and Experimental Workflows

Talipexole Signaling Pathways

The following diagrams illustrate the primary signaling cascades activated by Talipexole.

References

- 1. Anti-tremor activity of talipexole produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Talipexole Hydrochloride used for? [synapse.patsnap.com]

- 3. Inhibitory effects of talipexole and pramipexole on MPTP-induced dopamine reduction in the striatum of C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]